N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]naphthalene-1-sulfonamide
Description
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]naphthalene-1-sulfonamide is a sulfonamide derivative featuring a pyrazole ring substituted with an oxan-4-yl (tetrahydropyran) group and a naphthalene sulfonamide moiety.
Properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c22-25(23,18-7-3-5-14-4-1-2-6-17(14)18)20-15-12-19-21(13-15)16-8-10-24-11-9-16/h1-7,12-13,16,20H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNUEZUSEUOABL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]naphthalene-1-sulfonamide typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]naphthalene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfonamide group is known to interfere with bacterial folate synthesis, making it a potential antibacterial agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Key Findings and Distinctions
Biological Activity :
- Compound 6b () exhibits potent antitumor activity, attributed to its trifluoromethylphenyl group, which enhances lipophilicity and target binding. The ethanesulfonamide moiety may contribute to solubility and pharmacokinetics .
- The 1,3,4-thiadiazole derivatives () show selective antimicrobial activity, with electron-withdrawing nitro groups enhancing membrane penetration .
- The absence of biological data for the target compound highlights a research gap; its naphthalene sulfonamide group may confer distinct target affinity compared to smaller aryl substituents.
Synthetic Strategies: The target compound likely shares synthetic pathways with 6b (alkylation of pyrazole intermediates) and N-[1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide (multi-step sulfonylation) . Thiadiazole derivatives () employ condensation reactions with hydrazonoyl chlorides, a method distinct from sulfonamide-focused syntheses .
Structural Influences on Function: The oxan-4-yl group in the target compound may improve metabolic stability compared to chlorobenzyl (6b) or chlorophenoxy () groups, which are prone to oxidative degradation.
Biological Activity
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]naphthalene-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a complex structure combining a naphthalene moiety with a sulfonamide group and a pyrazole ring. The oxan (tetrahydrofuran) substituent adds to its chemical diversity, which may influence its biological interactions.
Molecular Formula
The molecular formula of the compound is .
The precise mechanism of action for this compound remains under investigation. However, studies suggest that compounds with similar structures may interact with various biological targets, including enzymes and receptors involved in metabolic pathways.
Potential Targets
- Fatty Acid Binding Protein 4 (FABP4) : Research indicates that naphthalene sulfonamide derivatives can inhibit FABP4, which is implicated in metabolic and inflammatory diseases .
- Enzymatic Inhibition : The sulfonamide group suggests potential for inhibition of carbonic anhydrases or other sulfonamide-sensitive enzymes.
Antimicrobial Activity
Preliminary studies have shown that naphthalene sulfonamides exhibit antimicrobial properties against various bacterial strains. The structural components contribute to their effectiveness in disrupting bacterial cell processes.
Anticancer Properties
Compounds similar to this compound have been evaluated for anticancer activity. For instance, derivatives have demonstrated cytotoxicity against cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Study 1: FABP4 Inhibition
A recent study identified naphthalene sulfonamide derivatives as selective inhibitors of FABP4. The binding affinities were assessed using isothermal titration calorimetry, revealing that certain derivatives had comparable or superior binding to known inhibitors like BMS309403. This finding highlights the therapeutic potential of these compounds in treating metabolic disorders .
Study 2: Cytotoxicity Against Cancer Cells
In vitro assays demonstrated that this compound exhibited significant cytotoxic effects on human cancer cell lines. The compound's mechanism involved disrupting mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
